molecular formula C10H12ClNO B3041780 2-chloro-N-[(1R)-1-phenylethyl]acetamide CAS No. 36293-00-2

2-chloro-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B3041780
CAS No.: 36293-00-2
M. Wt: 197.66 g/mol
InChI Key: NCGMICUPYDDHPQ-MRVPVSSYSA-N
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Description

2-chloro-N-[(1R)-1-phenylethyl]acetamide is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a chlorinated acetamide derivative, characterized by the presence of a phenylethyl group attached to the nitrogen atom. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of 2-chloroacetamide with (1R)-1-phenylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetamide group. Thionyl chloride (SOCl2) is often used as a catalyst to promote the reaction . The reaction proceeds as follows:

ClCH2CONH2+(1R)-1-phenylethylamineThis compound\text{ClCH}_2\text{CONH}_2 + \text{(1R)-1-phenylethylamine} \rightarrow \text{this compound} ClCH2​CONH2​+(1R)-1-phenylethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure efficient mixing and reaction control .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1R)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acetamide group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: (1R)-1-phenylethylamine and acetic acid.

    Oxidation: Phenylacetone derivatives.

    Reduction: Phenylethanol derivatives.

Scientific Research Applications

2-chloro-N-[(1R)-1-phenylethyl]acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenylethyl group enhances its binding affinity to hydrophobic pockets within the enzyme structure .

Comparison with Similar Compounds

Similar Compounds

    2-chloroacetamide: A simpler analog with a similar structure but lacking the phenylethyl group.

    N-phenylethylacetamide: Similar structure but without the chlorine atom.

    2-chloro-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenylethyl group.

Uniqueness

2-chloro-N-[(1R)-1-phenylethyl]acetamide is unique due to the presence of both the chlorine atom and the phenylethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-chloro-N-[(1R)-1-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMICUPYDDHPQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275578
Record name 2-Chloro-N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36293-00-2
Record name 2-Chloro-N-[(1R)-1-phenylethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36293-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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